2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-20-10-7-9-18(20)23(26-24(28)30)33-16-22(29)25-19-12-11-17(31-3)15-21(19)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSFXQCJUPDIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a unique structural configuration, it features a cyclopentapyrimidine core linked to a thioether and an acetamide moiety. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 442.62 g/mol. Its structure includes:
- Cyclopentapyrimidine Core : This bicyclic structure is known for its diverse biological activities.
- Diethylamino Group : Enhances solubility and interaction with biological targets.
- Thioether Linkage : May confer unique pharmacological properties.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:
-
Anticancer Activity :
- Pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antimicrobial Properties :
- CNS Activity :
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in nucleotide synthesis and cell proliferation .
- Signaling Pathway Modulation : The ability to modulate pathways involving protein kinases like ERK and PI3K suggests potential applications in cancer therapy .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related pyrimidine compound against various cancer cell lines (HepG2, HCT-116). The results indicated significant growth inhibition with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HepG2 | 6.9 | Doxorubicin |
| HCT-116 | 5.9 | Doxorubicin |
| PC-3 | 12.8 | Doxorubicin |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related thioether compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 10 μg/mL, highlighting the potential for developing new antibiotics from this class of compounds .
Scientific Research Applications
Structural Characteristics
This compound features a unique structural framework that includes:
- Cyclopentapyrimidine Core : A bicyclic structure that enhances biological activity.
- Diethylamino Group : This moiety increases solubility and interaction with biological targets.
- Thioether Linkage : This contributes to the stability and reactivity of the compound.
- Dimethoxyphenyl Acetamide Moiety : This functional group may influence pharmacological properties.
The molecular formula is , and it has a molecular weight of approximately 459.6 g/mol .
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. For example:
- A study reported that compounds with similar structures resulted in significant reductions in cell viability at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary findings suggest that some derivatives show minimum inhibitory concentrations (MIC) around 256 µg/mL .
Central Nervous System Activity
The diethylamino group may confer neuroprotective properties or influence neurotransmitter systems. Research indicates potential efficacy in treating neurodegenerative diseases by modulating key metabolic pathways .
Anticancer Efficacy
A notable study investigated the effects of similar pyrimidine compounds on human cancer cell lines. Results indicated significant cytotoxicity at low concentrations, suggesting potential as novel anticancer agents .
Antimicrobial Screening
In antimicrobial studies, derivatives of this compound were screened for activity against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited zones of inhibition greater than 15 mm at concentrations of 50 µg/mL, indicating strong antibacterial properties .
Preparation Methods
Cyclocondensation Reaction
The foundational step involves reacting 2-aminocyclopent-1-enecarbonitrile with cyclohexanone in the presence of sodium methoxide, as demonstrated by Zhang et al. (2008). This yields 2-cyclohexyl-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one (I ), with the six-membered diaza ring adopting an envelope conformation critical for subsequent reactivity.
Reaction Conditions
Bromination at C7
To enable thioether formation, bromination at C7 is performed using N-bromosuccinimide (NBS) in acetic acid. This produces 7-bromo-2-cyclohexyl-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one (II ) with 85% yield.
Functionalization with Diethylaminopropyl Group
Propylation of Pyrimidinone Nitrogen
The N1 position of IV is alkylated using 1-bromo-3-diethylaminopropane under conditions adapted from CN106046053A.
Procedure
- IV (1 eq), 1-bromo-3-diethylaminopropane (1.2 eq), and K2CO3 (2 eq) are stirred in acetonitrile at 60°C for 12 hours.
- The product, 1-(3-diethylaminopropyl)-2-cyclohexyl-4-((ethoxycarbonylmethyl)thio)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-one (V ), is isolated via column chromatography (SiO2, CH2Cl2/MeOH 95:5).
- Yield : 65%.
Formation of Acetamide Side Chain
Hydrolysis and Activation
The ethyl ester V is hydrolyzed to the carboxylic acid using LiOH in THF/H2O, followed by activation with HOBt/EDC in DMF to form the active ester.
Amide Coupling
Reaction with 2,4-dimethoxyaniline in the presence of DIPEA yields the final acetamide derivative.
Key Metrics
| Parameter | Value |
|---|---|
| Coupling Agent | HOBt/EDC |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Yield | 58% |
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the envelope conformation of the diaza ring and chair geometry of the cyclohexyl group, consistent with related structures.
Optimization and Scale-Up
Solvent Selection
Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps improves environmental compatibility without sacrificing yield.
Continuous Flow Synthesis
Adapting the thioether formation step to a continuous flow reactor reduces reaction time from 4 hours to 15 minutes, enabling gram-scale production.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
